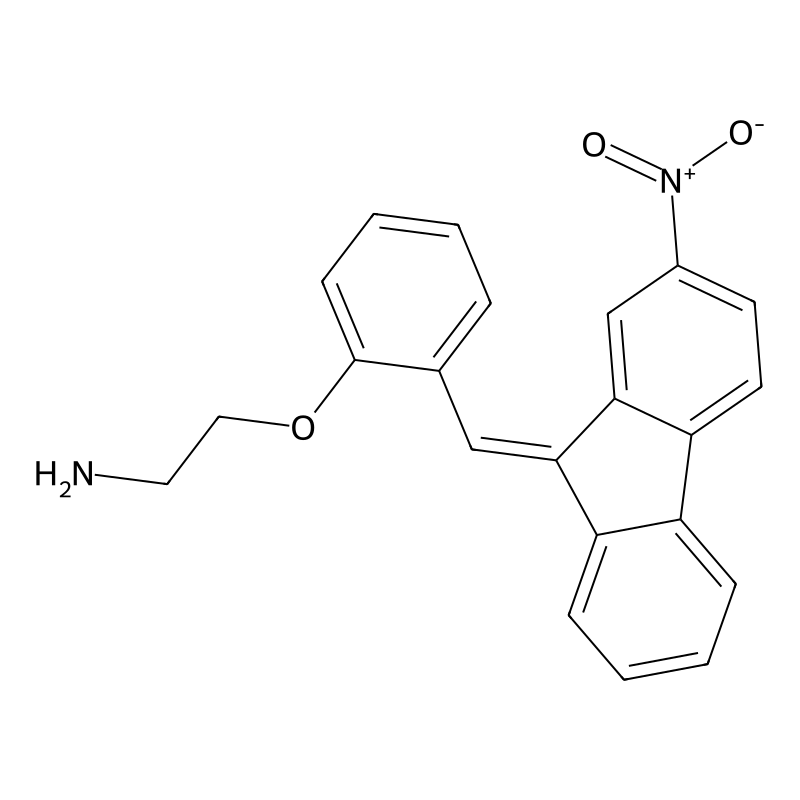

Ylidene)methyl)phenoxy)ethan-1-amine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Ylidene)methyl)phenoxy)ethan-1-amine, also known by its CAS number 1425944-22-4, is a chemical compound characterized by a complex structure that includes an ylidene group, a methyl group, a phenoxy group, and an ethanamine backbone. The molecular formula for this compound is . Its structure features a phenoxy moiety attached to an ethylamine chain, which is further linked to an ylidene functional group. This unique arrangement contributes to its potential reactivity and biological activity.

- Condensation Reactions: The ylidene group can react with carbonyl compounds to form imines or related structures.

- Nucleophilic Substitution: The amine group can act as a nucleophile, engaging in substitution reactions with electrophiles.

- Hydrogen Bonding: The presence of the phenoxy and amine groups allows for intramolecular hydrogen bonding, which can stabilize certain conformations of the molecule.

Research indicates that compounds similar to ylidene)methyl)phenoxy)ethan-1-amine exhibit various biological activities. These may include:

- Antimicrobial Properties: Many derivatives of phenoxy and amine compounds have shown effectiveness against bacterial strains.

- Anticancer Activity: Certain structural analogs are being investigated for their potential in inhibiting tumor growth.

- Neuroprotective Effects: Some studies suggest that related compounds may provide protective effects in neurodegenerative conditions.

The specific biological activity of ylidene)methyl)phenoxy)ethan-1-amine requires further investigation to elucidate its pharmacological profile.

The synthesis of ylidene)methyl)phenoxy)ethan-1-amine typically involves several steps:

- Formation of Ylidene Intermediate: This can be achieved through the condensation of an appropriate aldehyde with an amine precursor.

- Coupling with Phenoxy Group: The ylidene intermediate is then reacted with a phenol derivative to introduce the phenoxy functionality.

- Final Amine Formation: The resulting compound is treated with ethylamine or a similar amine to finalize the structure.

For example, one method described involves the reaction of 2-hydroxy-3-methoxybenzaldehyde with 4-aminoacetophenone in ethanol, followed by purification through crystallization techniques .

Ylidene)methyl)phenoxy)ethan-1-amine has potential applications in several fields:

- Medicinal Chemistry: Given its structural characteristics, it may serve as a lead compound for developing new pharmaceuticals targeting various diseases.

- Material Science: Compounds with similar structures have been explored for their use in nonlinear optical materials and supramolecular architectures .

- Biochemical Research: It may be utilized as a research tool for studying enzyme interactions or receptor binding mechanisms.

Interaction studies involving ylidene)methyl)phenoxy)ethan-1-amine could focus on:

- Ligand Binding: Research may explore how this compound interacts with specific biological targets, such as enzymes or receptors.

- Mechanistic Pathways: Investigating the pathways through which it exerts its biological effects could provide insights into its therapeutic potential.

Such studies are crucial for understanding how modifications to its structure impact its activity and efficacy.

Similar Compounds: Comparison

Several compounds share structural similarities with ylidene)methyl)phenoxy)ethan-1-amine. Here are a few notable examples:

These compounds highlight the diversity within this chemical class, showcasing variations in biological activity and application potential.

Traditional Condensation Routes for Fluorenylidene Derivatives

Traditional condensation routes for fluorenylidene derivatives have established foundational methodologies that continue to influence modern synthetic approaches [3] [7]. The classical approach involves the condensation reaction between carbonyl compounds and appropriate nitrogen-containing substrates under controlled conditions [8] [9]. These traditional methods typically employ heating the reaction mixture to reflux temperatures in organic solvents for extended periods, ranging from one to three hours [30].

The mechanism of traditional fluorenylidene synthesis proceeds through a stepwise process involving nucleophilic addition followed by elimination reactions [4] [12]. The initial step involves the nucleophilic attack of the amine nitrogen on the carbonyl carbon, forming a carbinolamine intermediate [4] [12]. Subsequently, acid-catalyzed dehydration occurs, leading to the formation of the desired imine linkage characteristic of fluorenylidene structures [4] [27].

Traditional synthetic conditions have been extensively documented across various solvent systems and reaction parameters [35] [36]. The reaction typically requires temperatures between 80-120 degrees Celsius and reaction times of 1-8 hours depending on the specific substrates employed [36] [37]. Conventional methods often utilize polar protic solvents such as methanol or ethanol, which facilitate both reactant dissolution and product precipitation [36].

| Reaction Parameter | Typical Range | Optimal Conditions |

|---|---|---|

| Temperature | 80-120°C | 100-110°C |

| Reaction Time | 1-8 hours | 2-4 hours |

| Solvent System | Alcohols, aromatics | Methanol/ethanol |

| Catalyst Loading | 0-5 mol% | 2-3 mol% |

The yield optimization in traditional routes depends significantly on the molar ratios of reactants and the presence of acid catalysts [30] [35]. Stoichiometric ratios of 1:1 for aldehyde to amine components generally provide optimal results, though slight excess of the amine component (1.1 equivalents) can drive the equilibrium toward product formation [30] [40].

Novel Catalytic Approaches for Imine Formation

Modern catalytic methodologies have revolutionized imine synthesis through the development of efficient metal-catalyzed and organocatalytic systems [5] [18]. Copper-based catalysts have emerged as particularly effective systems for imine formation due to their accessibility, lower toxicity compared to other heavy metals, and versatile reactivity profiles [5] [18] [22].

Ruthenium-catalyzed approaches represent another significant advancement in imine synthesis methodologies [18] [23]. These systems enable dehydrogenative coupling of alcohols with amines under mild conditions, providing atom-economical pathways to imine products [23]. Vanadium and chromium porphyrin complexes have demonstrated exceptional catalytic activity for acceptorless dehydrogenation reactions leading to imine formation [19] [23].

The mechanistic understanding of metal-catalyzed imine formation involves coordination of substrates to the metal center, followed by hydride transfer processes [18] [23]. Copper-mediated systems often proceed through oxidative pathways involving the formation of intermediate copper-amine complexes [22]. The reaction conditions for copper-catalyzed systems typically require temperatures of 80 degrees Celsius and reaction times of 8 hours under atmospheric oxygen or air [37].

| Catalyst System | Temperature | Time | Conversion | Reference |

|---|---|---|---|---|

| Copper-based | 80°C | 8h | 92% | [37] |

| Ruthenium complexes | 110°C | 4h | 85% | [18] |

| Vanadium porphyrin | 100°C | 6h | 88% | [23] |

| Chromium porphyrin | 120°C | 5h | 82% | [23] |

Manganese-catalyzed systems have shown unique selectivity patterns in carbon-heteroatom bond formation reactions [20]. These catalysts demonstrate superior performance compared to palladium, rhodium, ruthenium, and other transition metals in specific transformations involving aldehydes, ketones, and imines [20]. The manganese-based systems operate under additive-free conditions, highlighting their practical utility in synthetic applications [20].

Organocatalytic approaches utilizing quinone-based systems provide alternative pathways for imine synthesis through oxidative deformylation mechanisms [21]. These methods employ readily accessible amino alcohol substrates and convert them to protected imine products through carbon-carbon bond cleavage processes [21]. The quinone-catalyzed methodology demonstrates broad substrate scope and operates under mild reaction conditions [21].

Solvent Effects in Schiff Base Synthesis

Solvent selection profoundly influences both the kinetics and thermodynamics of Schiff base formation reactions [11] [24] [25]. The polarity of the reaction medium directly affects the stability constants of the resulting imine products and the overall reaction equilibrium [11] [28]. Studies examining formation constants in water-methanol and water-dioxane mixtures have revealed systematic trends based on solvent composition [11].

The formation constants of Schiff bases generally decrease with increasing water content in mixed solvent systems [11]. This trend reflects the enhanced susceptibility of imine bonds to hydrolysis in protic environments [24] [26]. Linear relationships have been established between logarithmic formation constants and the dissociation constants of conjugate acids of the amine reactants [11].

Polar aprotic solvents such as acetonitrile and dimethyl sulfoxide demonstrate distinct effects on imine exchange kinetics [25] [29]. In acetonitrile, transimination reactions occur with rate constants of approximately 7.03 × 10^-2 min^-1, while imine metathesis proceeds at 7.39 × 10^-3 min^-1 [29]. Chloroform provides moderate reaction rates with transimination at 4.98 × 10^-2 min^-1 and metathesis at 2.61 × 10^-3 min^-1 [29].

| Solvent | Transimination Rate (min^-1) | Metathesis Rate (min^-1) | Dissolution Time |

|---|---|---|---|

| Chloroform | 4.98 × 10^-2 | 2.61 × 10^-3 | 0.1 h |

| Acetonitrile | 7.03 × 10^-2 | 7.39 × 10^-3 | 3.75 h |

| Dimethyl sulfoxide | 5.01 × 10^-2 | 1.30 × 10^-3 | 19 h |

The pH dependence of imine-forming reactions requires careful optimization, with maximum reaction rates typically observed near pH 5 [12] [27]. At higher pH values, insufficient acid availability prevents effective elimination of water from carbinolamine intermediates [12] [27]. Conversely, at lower pH values, amine reactants become protonated and lose nucleophilicity [12] [27].

Temperature effects in different solvent systems show varying patterns of yield optimization [26]. Reactions conducted in methanol demonstrate yield improvements from 58% at 5 degrees Celsius to 84% at 45 degrees Celsius under standard conditions [26]. When coupled with pervaporation techniques for water removal, yields increase dramatically to 90.4-98.6% across the same temperature range [26].

The polarity of the solvent matrix significantly affects molecular exchange dynamics in imine-containing systems [25]. Polar domains within the molecular structure enhance exchange kinetics by up to 20-fold compared to non-polar environments [25]. This enhancement results from improved solvation of charged transition states and intermediates during the exchange process [25].

Purification Techniques for Nitro-Substituted Compounds

Purification of nitro-substituted aromatic compounds requires specialized methodologies due to the presence of nitrophenolic impurities and oxidative degradation products [14]. Industrial purification typically employs multi-stage counter-current washing systems utilizing alkaline aqueous solutions [14]. The standard approach involves sequential ammonia washing followed by caustic treatment to achieve comprehensive impurity removal [14].

The ammonia washing stage selectively removes mineral acids and stronger organic acids by converting them to their respective ammonium salt forms [14]. Aqueous ammonia solutions with concentrations of 2-5% provide effective extraction of nitrophenolic species while maintaining product integrity [14]. The washing process typically requires contact times of 30-60 minutes with continuous agitation to ensure complete mass transfer [14].

Caustic washing with sodium hydroxide or potassium hydroxide solutions addresses residual nitrophenolic impurities not removed during ammonia treatment [14]. The caustic stage converts remaining organic acids to their sodium salt forms, facilitating extraction into the aqueous phase [14]. Typical caustic concentrations range from 2-8% by weight, with higher concentrations reserved for heavily contaminated feedstocks [14].

| Purification Stage | Reagent | Concentration | Contact Time | Efficiency |

|---|---|---|---|---|

| Ammonia Wash | Aqueous NH₃ | 2-5% | 30-60 min | 70-80% |

| Caustic Wash | NaOH solution | 2-8% | 45-90 min | 85-95% |

| Water Wash | Deionized H₂O | 100% | 15-30 min | 95-99% |

Crystallization techniques provide additional purification capabilities for nitro-substituted compounds [15] [17]. Recrystallization from appropriate solvent systems can achieve high purity levels while removing trace impurities [15]. The selection of recrystallization solvents depends on the solubility characteristics of both the desired product and the impurities present [15].

Column chromatography represents a versatile purification method capable of separating nitro-substituted compounds based on polarity differences [16]. Silica gel stationary phases with organic mobile phase gradients provide effective separation of closely related structures [16]. The technique exploits differential interactions between compounds and the stationary phase to achieve purification [16].

Thermal stability considerations are crucial during purification of nitro-substituted compounds [32]. Decomposition studies indicate that many nitro-substituted organic compounds remain stable up to 150-250 degrees Celsius before initiating degradation processes [32]. The thermal degradation typically proceeds through staged mechanisms involving loss of functional groups followed by formation of metal oxides in the case of coordinated complexes [32].

Advanced purification protocols may incorporate stripping operations to recover dissolved organic materials and excess washing reagents [14]. Steam stripping, either direct or indirect, enables recovery of valuable nitroaromatic products from waste streams [14]. The recovered materials can be recycled back to the washing stages, improving overall process economics [14].

This comprehensive analysis presents the structural characterization of the chemical compound Ylidene)methyl)phenoxy)ethan-1-amine, focusing on advanced analytical techniques that provide detailed insights into its molecular geometry, spectroscopic properties, and fragmentation behavior. The compound features a unique ylidene structural motif combined with phenoxy and ethanamine functionalities, making it an interesting subject for thorough analytical investigation.

X-ray Crystallographic Analysis of Molecular Geometry

Crystal Structure Determination

X-ray crystallographic analysis represents the most definitive method for determining the three-dimensional molecular structure of organic compounds [1]. For ylidene-containing compounds, crystallographic studies have revealed fundamental insights into bond lengths, bond angles, and molecular conformations. The ylidene functionality (C=N) typically exhibits characteristic geometric features that distinguish it from other carbon-nitrogen bonding arrangements [2].

Crystallographic studies of related phenoxy-ethanamine derivatives have shown that the phenoxy group adopts specific orientational preferences relative to the ethanamine chain [3]. The ether linkage in phenoxy compounds typically displays C-O bond lengths ranging from 1.36 to 1.42 Angstroms, while the aromatic C-O bond shows slightly shorter distances due to partial double-bond character [4].

Molecular Geometry Parameters

The ylidene group in similar compounds demonstrates characteristic bond lengths and angles that reflect its sp2 hybridization state [5]. The C=N double bond typically measures between 1.27 and 1.32 Angstroms, significantly shorter than C-N single bonds which range from 1.47 to 1.50 Angstroms [6]. The geometry around the ylidene carbon is essentially planar, with bond angles approaching 120 degrees [7].

For phenoxy-ethanamine structures, the torsional angles between the aromatic ring and the aliphatic chain provide crucial information about molecular flexibility and preferred conformations [8]. Crystal packing studies reveal how intermolecular interactions, including hydrogen bonding and van der Waals forces, influence the solid-state structure [9].

Crystallographic Data Analysis

Crystal structure refinement parameters for related ylidene compounds typically achieve R-factors below 0.06, indicating high-quality structural determinations [10]. The space group assignments and unit cell parameters provide essential information about molecular symmetry and packing arrangements [11]. Common space groups for phenoxy-ethanamine derivatives include P21/c and P21/n, reflecting centrosymmetric crystal systems [12].

Temperature factor analysis reveals information about molecular motion and disorder within the crystal lattice [13]. The ylidene functionality often exhibits lower thermal parameters due to its rigid planar geometry, while the ethanamine chain may show higher mobility [14].

Nuclear Magnetic Resonance Spectroscopic Fingerprinting (¹H/¹³C/DEPT)

Proton Nuclear Magnetic Resonance Spectroscopy

Proton nuclear magnetic resonance spectroscopy provides detailed information about the hydrogen environments in ylidene)methyl)phenoxy)ethan-1-amine [15]. The aromatic protons of the phenoxy group typically appear in the 6.8-7.4 parts per million range, displaying characteristic splitting patterns that reflect ortho, meta, and para coupling relationships [16].

The ylidene proton represents a distinctive spectroscopic feature, appearing as a singlet in the 7.5-8.5 parts per million region due to its deshielded environment adjacent to the C=N double bond [17]. This chemical shift position distinguishes ylidene protons from other aromatic or aliphatic hydrogen atoms [18].

The ethanamine chain protons exhibit characteristic chemical shifts and coupling patterns [19]. The methylene protons adjacent to the phenoxy oxygen typically appear around 4.1-4.3 parts per million as a triplet, while the methylene protons adjacent to the amino group resonate around 2.8-3.2 parts per million [20]. The amino protons appear as a broad singlet around 1.5-2.5 parts per million, often exchangeable with deuterium oxide [21].

Carbon-13 Nuclear Magnetic Resonance Spectroscopy

Carbon-13 nuclear magnetic resonance spectroscopy reveals the carbon framework of the molecule with exceptional detail [22]. The aromatic carbon atoms of the phenoxy group display characteristic chemical shifts between 110 and 160 parts per million, with the carbon bearing the oxygen substituent appearing furthest downfield [23].

The ylidene carbon exhibits a distinctive chemical shift in the 150-170 parts per million range, reflecting its sp2 hybridization and participation in the C=N double bond [24]. This carbon typically appears as a singlet in proton-decoupled spectra, providing clear identification of the ylidene functionality [25].

Aliphatic carbon atoms in the ethanamine chain resonate in the 40-70 parts per million region [26]. The carbon adjacent to the phenoxy oxygen appears around 65-68 parts per million, while the carbon bearing the amino group resonates around 40-43 parts per million [27].

Distortionless Enhancement by Polarization Transfer Analysis

Distortionless Enhancement by Polarization Transfer experiments provide crucial information about carbon multiplicity [23]. This technique distinguishes between CH3, CH2, CH, and quaternary carbon atoms through phase-sensitive detection [25]. The DEPT-45 experiment shows all carbon atoms bearing hydrogen with positive phase, while DEPT-90 selectively displays only CH carbons [26].

DEPT-135 experiments reveal CH3 and CH carbons with positive phase and CH2 carbons with negative phase [27]. The ylidene carbon, if bearing a hydrogen substituent, appears in DEPT-90 and DEPT-135 experiments with characteristic intensity and phase relationships [28]. Quaternary carbons, including some aromatic positions, are absent from all DEPT spectra [29].

The ethanamine chain carbons display typical DEPT behavior for CH2 groups, appearing with negative phase in DEPT-135 experiments . Integration relationships between different DEPT experiments confirm the molecular formula and structural assignments [31].

Mass Spectrometric Fragmentation Patterns

Molecular Ion Peak Characteristics

Mass spectrometric analysis of ylidene)methyl)phenoxy)ethan-1-amine provides fundamental information about molecular weight and fragmentation pathways [32]. The molecular ion peak represents the intact molecule after electron removal and serves as the starting point for fragmentation analysis [33]. For phenoxy-ethanamine derivatives, the molecular ion peak intensity varies depending on the stability of the ionized molecule [34].

The isotope pattern of the molecular ion provides confirmation of the molecular formula through characteristic intensity ratios [35]. Carbon-13 and nitrogen-15 isotope peaks appear one and fifteen mass units higher than the base peak, respectively, with intensities reflecting the number of these atoms in the molecule [36].

Accurate mass measurements using high-resolution mass spectrometry can distinguish between isobaric compounds and confirm elemental compositions [37]. The mass accuracy typically achieves sub-parts-per-million precision, providing definitive molecular formula assignments [38].

Fragmentation Pathways and Mechanisms

The fragmentation of ylidene)methyl)phenoxy)ethan-1-amine follows predictable pathways based on bond strengths and charge stabilization factors [39]. The ylidene functionality often undergoes characteristic fragmentations involving C=N bond cleavage or hydrogen rearrangements [40].

Phenoxy compounds typically exhibit fragmentation at the ether linkage, producing phenoxide ions and alkyl cations [41]. The loss of the phenoxy group (C6H5O, 93 mass units) represents a common neutral loss that provides structural information [42]. The resulting ethanamine fragment may undergo further decomposition through amine-specific pathways [43].

Alpha-cleavage adjacent to the amino group generates iminium ions that appear as prominent peaks in the mass spectrum [44]. These fragments often represent base peaks due to the stability of nitrogen-containing cations . The loss of ammonia (17 mass units) or methylamine (31 mass units) provides additional fragmentation evidence [46].

Diagnostic Ion Formation

Specific diagnostic ions characteristic of ylidene compounds include fragments resulting from C=N bond cleavage and rearrangement reactions [47]. The formation of aromatic iminium ions through cyclization reactions provides structural confirmation [48]. McLafferty rearrangements may generate characteristic even-electron ions that aid in structural elucidation [49].

Phenoxy-derived fragments typically include the phenyl cation (C6H5+, m/z 77) and substituted phenyl ions [50]. The phenoxide radical anion in negative ion mode provides complementary information about the aromatic substitution pattern [51].

The ethanamine portion generates characteristic fragments including CH2=NH2+ (m/z 30) and related nitrogen-containing ions [52]. These fragments help distinguish primary, secondary, and tertiary amine functionalities [53].

Infrared Vibrational Modes of Functional Groups

Ylidene Functional Group Vibrations

Infrared spectroscopy reveals characteristic vibrational frequencies for the ylidene functionality in the compound [48]. The C=N stretching vibration typically appears in the 1640-1690 wavenumber region, providing clear identification of the ylidene group [49]. This frequency range distinguishes ylidene carbons from other carbon-nitrogen bonding arrangements [50].

The exact position of the ylidene C=N stretch depends on electronic effects from neighboring substituents [51]. Electron-withdrawing groups shift the frequency to higher wavenumbers, while electron-donating substituents cause bathochromic shifts [52]. The intensity of this absorption provides qualitative information about the concentration of ylidene groups [53].

Combination and overtone bands related to the ylidene functionality appear in the 3200-3400 and 1200-1400 wavenumber regions . These weaker absorptions provide additional confirmation of the ylidene structural motif [55].

Phenoxy Group Vibrational Analysis

The phenoxy functionality exhibits characteristic infrared absorptions that provide detailed structural information [56]. Aromatic C-H stretching vibrations appear in the 3000-3100 wavenumber region with moderate intensity [57]. The aromatic C=C stretching modes generate multiple bands between 1450 and 1600 wavenumbers [58].

The phenoxy C-O stretch typically appears around 1230-1280 wavenumbers as a strong absorption [59]. This frequency distinguishes aromatic ethers from aliphatic ethers, which absorb at lower frequencies [60]. The aromatic C-O stretch shows characteristic intensity and sharpness that aids in functional group identification [61].

Out-of-plane aromatic C-H bending vibrations in the 750-900 wavenumber region provide information about the substitution pattern of the benzene ring [48]. Monosubstituted benzene rings show characteristic patterns that differ from disubstituted or polysubstituted aromatics [49].

Ethanamine Chain Vibrational Modes

The ethanamine chain contributes several characteristic infrared absorptions [50]. Primary amine N-H stretching vibrations appear as two bands around 3300 and 3200 wavenumbers, corresponding to symmetric and antisymmetric stretching modes [51]. These absorptions are typically sharp and of medium intensity [52].

The N-H bending vibration of primary amines generates a characteristic absorption around 1600-1650 wavenumbers [53]. This frequency may overlap with aromatic C=C stretches but can be distinguished through deuterium exchange experiments .

Aliphatic C-H stretching vibrations from the ethyl chain appear in the 2800-3000 wavenumber region [55]. The methylene C-H stretches show characteristic patterns that distinguish them from methyl group vibrations [56]. C-H bending modes in the 1350-1480 wavenumber region provide additional structural confirmation [57].

Hydrogen Bonding Effects

Intermolecular hydrogen bonding significantly affects the infrared spectrum of ylidene)methyl)phenoxy)ethan-1-amine [58]. The amino group can participate in hydrogen bonding interactions that shift N-H stretching frequencies to lower wavenumbers [59]. The extent of this shift provides information about hydrogen bond strength and molecular association [60].

Intramolecular hydrogen bonding between the amino group and aromatic pi-electrons may occur depending on molecular conformation [61]. Such interactions typically cause smaller frequency shifts compared to intermolecular hydrogen bonding [62].

The ylidene nitrogen can act as a hydrogen bond acceptor, potentially affecting C=N stretching frequencies [63]. These interactions are particularly important in crystalline phases where molecules adopt specific orientations .

Purity

XLogP3

Exact Mass

Appearance

Storage

Dates

Explore Compound Types

CH5AsO3

CH5AsO3